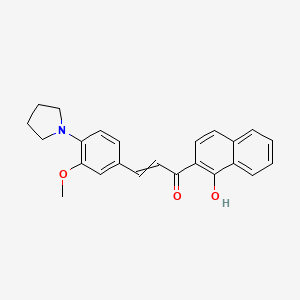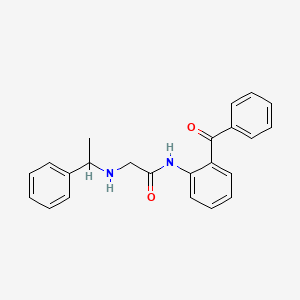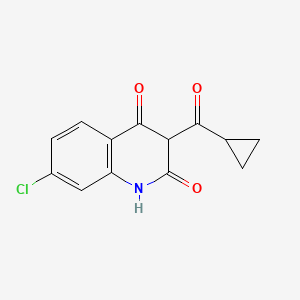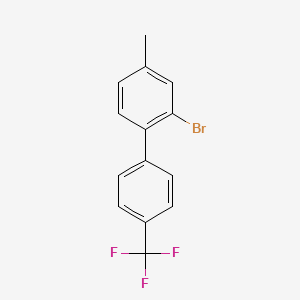![molecular formula C24H40O4 B14794795 4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)
4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxycholic Acid-d4 is a deuterium-labeled derivative of Deoxycholic Acid, a secondary bile acid. It is specifically used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for various analytical and research applications .
準備方法
Synthetic Routes and Reaction Conditions
Deoxycholic Acid-d4 is synthesized by introducing deuterium atoms into Deoxycholic Acid. This process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of Deoxycholic Acid-d4 involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified using techniques such as chromatography to achieve high purity levels required for research applications .
化学反応の分析
Types of Reactions
Deoxycholic Acid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Deoxycholic Acid-d4 can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Deoxycholic Acid-d4 into its corresponding alcohols.
Substitution: Deoxycholic Acid-d4 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Deoxycholic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids and other metabolites.
Biology: Employed in studies involving bile acid metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of bile acids in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting bile acid receptors
作用機序
Deoxycholic Acid-d4 exerts its effects by interacting with bile acid receptors such as the G protein-coupled bile acid receptor TGR5. This interaction stimulates various signaling pathways, including those involved in the regulation of glucose and lipid metabolism. The deuterium labeling does not significantly alter the biological activity of the compound, allowing it to be used as a tracer in metabolic studies .
類似化合物との比較
Similar Compounds
- Cholic Acid-d4
- Chenodeoxycholic Acid-d4
- Lithocholic Acid-d4
- Ursodeoxycholic Acid-d4
Uniqueness
Deoxycholic Acid-d4 is unique due to its specific interaction with the TGR5 receptor, which plays a crucial role in regulating metabolic processes. Its stable isotope labeling also makes it particularly valuable for precise quantification and tracing in research studies .
特性
分子式 |
C24H40O4 |
|---|---|
分子量 |
396.6 g/mol |
IUPAC名 |
4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24+/m0/s1/i10D2,12D2 |
InChIキー |
KXGVEGMKQFWNSR-KFFZQJOESA-N |
異性体SMILES |
[2H]C1(C[C@]2(C(CCC3C2CC([C@]4(C3CCC4C(C)CCC(=O)O)C)O)C(C1O)([2H])[2H])C)[2H] |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid](/img/structure/B14794733.png)
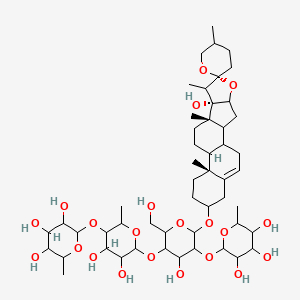
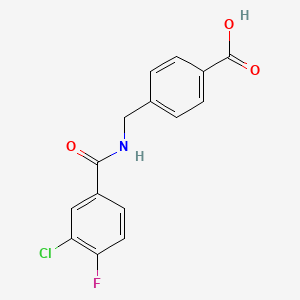
![6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14794753.png)
![Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14794757.png)
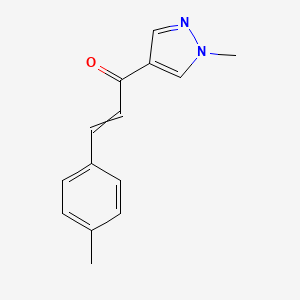
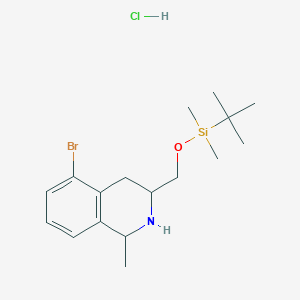
![(S)-tert-Butyl (6,8-difluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14794765.png)
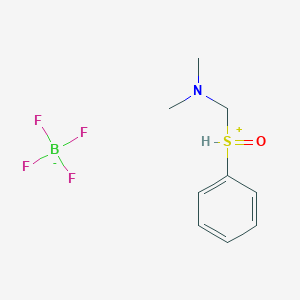
![[(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B14794775.png)
